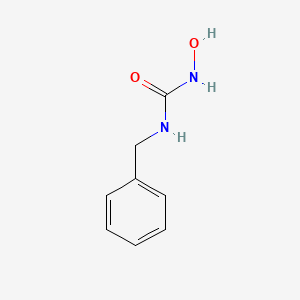

3-Benzyl-1-hydroxyurea

Description

Properties

CAS No. |

24966-37-8 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

1-benzyl-3-hydroxyurea |

InChI |

InChI=1S/C8H10N2O2/c11-8(10-12)9-6-7-4-2-1-3-5-7/h1-5,12H,6H2,(H2,9,10,11) |

InChI Key |

SYEKKDBKUURZEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NO |

Origin of Product |

United States |

Preparation Methods

Reagents and Reaction Conditions

Key reagents include hydroxyurea , benzyl bromide (BnBr) or benzyl chloride (BnCl) , and a base such as potassium hydroxide (KOH) . The reaction is typically conducted in methanol under reflux conditions (64–80°C) for 12–24 hours.

Procedure Overview

-

Base Activation : Hydroxyurea (2.16 g, 28.4 mmol) is dissolved in methanol (80 mL), followed by the addition of KOH (0.95 g, 16.9 mmol) to deprotonate the hydroxyl group.

-

Benzylation : A solution of BnBr (1.60 mL, 13.5 mmol) in methanol (20 mL) is added dropwise under reflux. The mixture is stirred for 16–19 hours, with progress monitored by TLC (chloroform:acetone = 5:1).

-

Workup : Post-reaction, the solvent is removed under reduced pressure (35°C). The residue is extracted with ethyl ether, purified via silica gel chromatography (acetone:chloroform = 1:4), and recrystallized (acetone:hexane = 5:1.5).

Optimization and Yields

-

Microwave Acceleration : Substituting conventional reflux with microwave irradiation (150°C, 20 minutes) reduces reaction time while maintaining yields >80%.

-

Yield Variability : Reported yields range from 21% (patent example) to >80% (PMC methods), influenced by benzyl halide reactivity (BnBr > BnCl) and base concentration.

-

Melting Points : Pure this compound exhibits a melting point of 97–98°C , consistent across batches.

Alternative Synthesis Using Benzyl Isocyanate

This method bypasses hydroxyurea as a precursor, instead leveraging the direct reaction between benzyl isocyanate and hydroxylamine .

Reaction Mechanism

Benzyl isocyanate (PhCH₂NCO) reacts with hydroxylamine (NH₂OH) in a nucleophilic addition-elimination sequence:

The reaction proceeds under mild conditions (25–40°C) in ethanol or methanol , often requiring inert atmospheres to prevent oxidation.

Experimental Setup

-

Mixing : Equimolar benzyl isocyanate (1.33 g, 10 mmol) and hydroxylamine hydrochloride (0.70 g, 10 mmol) are dissolved in methanol (30 mL).

-

Stirring : The mixture is stirred at 25°C for 6 hours, with pH adjusted to 8–9 using aqueous NaOH.

-

Isolation : The precipitate is filtered, washed with cold methanol, and recrystallized from acetone/hexane.

Yield and Characterization

-

Yield : This method achieves 68–75% yield, lower than O-benzylation but avoids hydroxyurea intermediates.

-

Purity : Final products show >95% purity via HPLC, with a characteristic ¹H NMR signal at δ 4.35 ppm (benzyl CH₂).

Comparative Analysis of Methods

Key Findings :

-

The O-benzylation method is cost-effective for large-scale production but requires stringent temperature control.

-

The benzyl isocyanate route offers higher purity and shorter reaction times, making it preferable for small-scale research.

Critical Considerations in Synthesis

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1-hydroxyurea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form 1-benzyl-3-amino-urea.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metals.

Major Products Formed:

Oxidation: Benzyl isocyanate.

Reduction: 1-Benzyl-3-amino-urea.

Substitution: Various substituted benzyl derivatives depending on the substituent introduced.

Scientific Research Applications

Synthesis of 3-Benzyl-1-hydroxyurea

The synthesis of this compound typically involves the reaction of benzyl isocyanate with hydroxylamine or urea derivatives. This process allows for the introduction of the benzyl group, which enhances the compound's biological activity and solubility.

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. The following sections detail its key applications.

Anticancer Activity

Hydroxyurea and its derivatives, including this compound, have been studied for their anticancer properties. Hydroxyurea is known to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis, thereby exerting antiproliferative effects on cancer cells.

Mechanisms of Action:

- Inhibition of DNA Synthesis: By inhibiting ribonucleotide reductase, this compound can reduce deoxyribonucleotide pools necessary for DNA replication.

- Synergistic Effects with Chemotherapy: Studies have shown that hydroxyurea can enhance the efficacy of other chemotherapeutic agents by synchronizing cancer cells in a more radiosensitive phase of the cell cycle .

Treatment of Sickle Cell Disease

Hydroxyurea is clinically used to treat sickle cell disease by stimulating fetal hemoglobin production, which can reduce the frequency of pain crises and other complications associated with the disease. The application of this compound in this context is still under investigation but holds potential due to its structural similarity to hydroxyurea .

Case Studies

Several studies highlight the efficacy and potential applications of hydroxyurea and its derivatives:

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Charache et al., 1996 | Hydroxyurea | Sickle Cell Disease | Significant reduction in pain crises and hospitalizations |

| Madaan et al., 2012 | Hydroxyurea | Antitumor Activity | Enhanced radiation sensitivity in tumor cells |

| Fibach et al., 1993 | Hydroxyurea | Fetal Hemoglobin Induction | Increased fetal hemoglobin levels in patients with sickle cell disease |

Antimicrobial Properties

Emerging research indicates that hydroxyurea derivatives may possess antimicrobial properties. For instance, studies have shown that certain hydroxyurea derivatives exhibit antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics .

Potential for Further Research

Given its promising biological activities, further research into this compound could lead to new therapeutic strategies for cancer and other diseases. Investigations into its pharmacokinetics, optimal dosing regimens, and long-term safety profiles are essential for advancing its clinical applications.

Mechanism of Action

The mechanism by which 1-benzyl-3-hydroxyurea exerts its effects involves the inhibition of specific enzymes, such as ribonucleotide reductase. This inhibition prevents the conversion of ribonucleotides to deoxyribonucleotides, thereby halting DNA synthesis and cell proliferation. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxyurea (NH₂CONHOH)

Hydroxyurea is the parent compound of this class. It is clinically used to treat sickle cell anemia and chronic myelogenous leukemia. Key properties include high water solubility (logP ≈ -1.5) and rapid renal clearance. Its mechanism involves chelating the iron center of ribonucleotide reductase, thereby blocking deoxyribonucleotide synthesis.

3-Methyl-1-hydroxyurea (NH₂CONHOH with -CH₃ substitution)

This analog replaces the benzyl group with a methyl group. Studies indicate that methyl substitution marginally increases logP (≈ -1.0) compared to hydroxyurea, but reduces inhibitory potency against ribonucleotide reductase by ~30% in vitro. This suggests steric hindrance or altered binding dynamics due to alkyl groups.

1-Hydroxy-3-phenylurea (NH₂CONHOH with -C₆H₅ substitution)

The phenyl-substituted derivative shares structural similarities with 3-Benzyl-1-hydroxyurea but lacks the methylene spacer. This compound exhibits moderate cytotoxicity in leukemia cell lines (IC₅₀ ≈ 50 µM) but shows higher metabolic instability in hepatic microsomes compared to hydroxyurea.

Other Heterocyclic Analogs (e.g., Oxazoloquinolines and Imidazole Carboxylates)

Compounds such as 4-Methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline and methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (synthesized via methods described in the provided evidence) are structurally distinct from hydroxyureas. These heterocycles primarily function as kinase inhibitors or intercalators, with mechanisms unrelated to ribonucleotide reductase inhibition. Their pharmacokinetic profiles differ significantly, with higher logP values (e.g., 2.8–3.5) and prolonged half-lives due to aromatic stacking interactions.

Comparative Data Table

*Predicted values based on structural analogs.

Research Findings and Limitations

- This compound: No peer-reviewed studies directly investigate its biological activity or stability. Its theoretical advantages (e.g., improved membrane permeability due to the benzyl group) remain unvalidated.

- Hydroxyurea analogs : Substitutions at the N3 position generally reduce water solubility and ribonucleotide reductase affinity but may enhance tissue retention. Benzyl derivatives could theoretically balance these trade-offs.

- Heterocyclic compounds : While unrelated mechanistically, their synthetic pathways (e.g., cyclization in polyphosphoric acid) highlight methodologies that could be adapted for optimizing hydroxyurea derivatives.

Notes

Comparisons herein rely on extrapolations from structurally related compounds.

Further studies are required to characterize this compound’s enzymatic inhibition, toxicity, and metabolic profile.

Synthetic routes for heterocycles (e.g., oxazoloquinolines) may inspire novel approaches to modify hydroxyurea’s scaffold for targeted delivery.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Benzyl-1-hydroxyurea, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis of this compound derivatives often involves condensation reactions between hydroxylamine derivatives and benzyl-substituted carbonyl precursors. For example, refluxing methyl-3-amino-4-hydroxybenzoate with excess aryl acids under controlled conditions can yield benzoxazole intermediates, which may serve as analogs . Adjusting solvent polarity (e.g., using DMF for solubility) and reaction time (e.g., 15-hour reflux) can optimize yield. Monitoring via TLC or HPLC ensures reaction completion.

Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) confirm the structural identity of this compound?

- Methodological Answer :

- NMR : Analyze and spectra for characteristic peaks: benzyl protons (~7.3 ppm aromatic region) and hydroxyurea NH/OH groups (~5-6 ppm).

- X-ray Crystallography : Resolve the stereochemistry of the benzyl group and hydroxyurea moiety, as demonstrated in analogous benzofuran derivatives .

- IR : Confirm the presence of carbonyl (C=O, ~1650 cm) and hydroxyl (O-H, ~3200 cm) functional groups.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles.

- First Aid : In case of skin contact, wash immediately with water for 15 minutes and consult a physician, as outlined in safety data sheets for structurally related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compare experimental variables such as assay type (e.g., in vitro vs. in vivo), purity of the compound (HPLC-verified), and dosage ranges.

- Reproducibility Tests : Replicate studies under standardized conditions, controlling for solvent (e.g., DMSO concentration) and cell line viability.

- Statistical Validation : Apply multivariate analysis to identify confounding factors, as discussed in analytical chemistry literature on data interpretation .

Q. What experimental design strategies are effective for studying the inhibitory mechanisms of this compound in enzymatic systems?

- Methodological Answer :

- Kinetic Assays : Use Michaelis-Menten plots to determine inhibition constants () and mode (competitive vs. non-competitive).

- Molecular Docking : Model interactions between the benzyl group and enzyme active sites using software like AutoDock.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) to elucidate interaction energetics.

Q. How can researchers address challenges in scaling up this compound synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Catalytic Optimization : Use asymmetric catalysis (e.g., chiral ligands) to preserve stereochemistry during benzylation.

- Chromatographic Purification : Employ flash column chromatography with gradients optimized for polar intermediates.

- Process Analytical Technology (PAT) : Implement real-time monitoring via inline spectroscopy to detect impurities during scale-up .

Data Contradiction and Validation

Q. Why do thermal stability profiles of this compound vary between differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)?

- Methodological Answer :

- Material Decomposition : DSC may detect endothermic events (melting) before mass loss in TGA. Cross-validate with simultaneous DSC-TGA instruments.

- Sample Preparation : Ensure consistent particle size and moisture content, as hygroscopicity can skew results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.